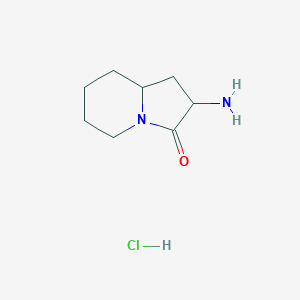
6-Chlor-5-hydroxy-2,3-dihydro-1H-inden-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one” is a derivative of 1H-Inden-1-one, 2,3-dihydro-, which is a fused molecule containing cyclopentanone and a benzene ring . The presence of a halogen atom in the drug molecule can change its properties dramatically .
Synthesis Analysis
The synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, including “6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one”, has been achieved by grinding, stirring, and ultrasound irradiation methods . In the synthesis of 5-hydroxy-1-indanone, a related compound, 3-chloropropionyl chloride was reacted with 2,6-dibromophenol to give 2,6-dibromophenyl 3-chloropropionate. This was then converted to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid and then transformed to 5-hydroxy-1-indanone as a result of debromination .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Studien
Die Verbindung wurde bei der Synthese von halo-aryl und heterocyclischen markierten 2,3-Dihydro-1H-inden-1-on-Derivaten verwendet, die eine signifikante antibakterielle und antimykotische Wirkung zeigten . Diese Derivate wurden gegen zwei grampositive (Staphylococcus aureus und Bacillus subtilis) und zwei gramnegative Bakterien (Escherichia coli und Proteus vulgaris) sowie gegen zwei Pilzarten (Aspergillus niger und Candida albicans) getestet. Die meisten Verbindungen zeigten eine starke antibakterielle Wirkung mit einem breiten Wirkungsspektrum .
Antimikrobielles Potenzial
Einige Derivate der Verbindung haben ein gutes antimikrobielles Potenzial gezeigt . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Anti-HIV-Studien
Indolyl- und Oxochromenylxanthenonderivate, die aus der Verbindung synthetisiert werden können, wurden in Molekül-Docking-Studien als potenzielle Anti-HIV-1-Wirkstoffe eingesetzt .
Kinase-Selektivität
Die Verbindung wurde bei der Synthese von 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onen verwendet, die ein Potenzial für eine allgemeine Kinom-Selektivität gezeigt haben . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Kinase-Inhibitoren eingesetzt werden könnte.
Synthese von Indolderivaten
Die Verbindung wurde bei der Synthese von Indolderivaten verwendet, die in ausgewählten Alkaloiden weit verbreitete Moleküle sind . Diese Indolderivate haben verschiedene biologisch wichtige Eigenschaften und spielen eine wichtige Rolle in der Zellbiologie .
6. Entwicklung neuer synthetischer organischer Verbindungen Die Verbindung wurde bei der Entwicklung neuer synthetischer organischer Verbindungen eingesetzt . Diese neuen Verbindungen könnten möglicherweise die Resistenz von Mikroben gegen aktuelle antimikrobielle Wirkstoffe überwinden .
Wirkmechanismus
Target of Action
The primary targets of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of indanone , and indanone derivatives have been studied for their potential biological activities . .
Biochemical Pathways
Indanone and its derivatives have been associated with various biological activities , suggesting that they may interact with multiple biochemical pathways.
Eigenschaften
IUPAC Name |
6-chloro-5-hydroxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXYZYKHRJQSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260012-31-4 |
Source


|
| Record name | 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

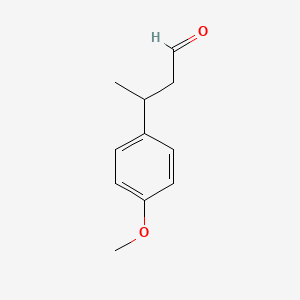
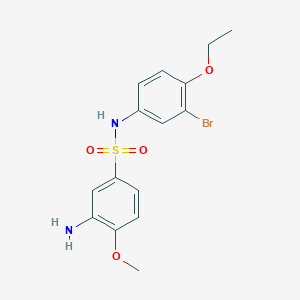
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)
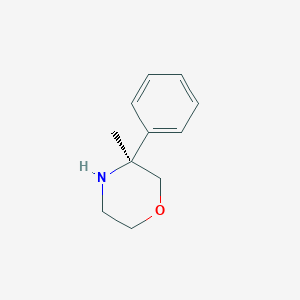
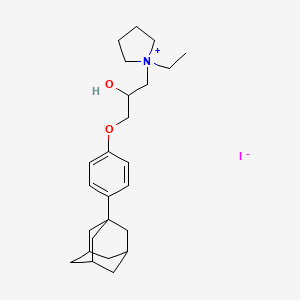

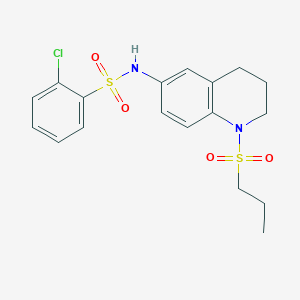
![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)
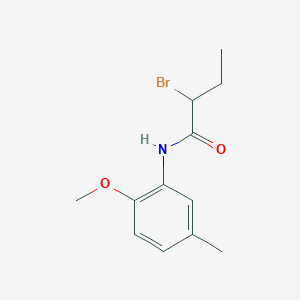
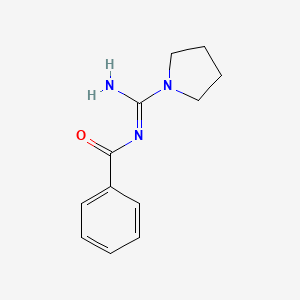
![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)

